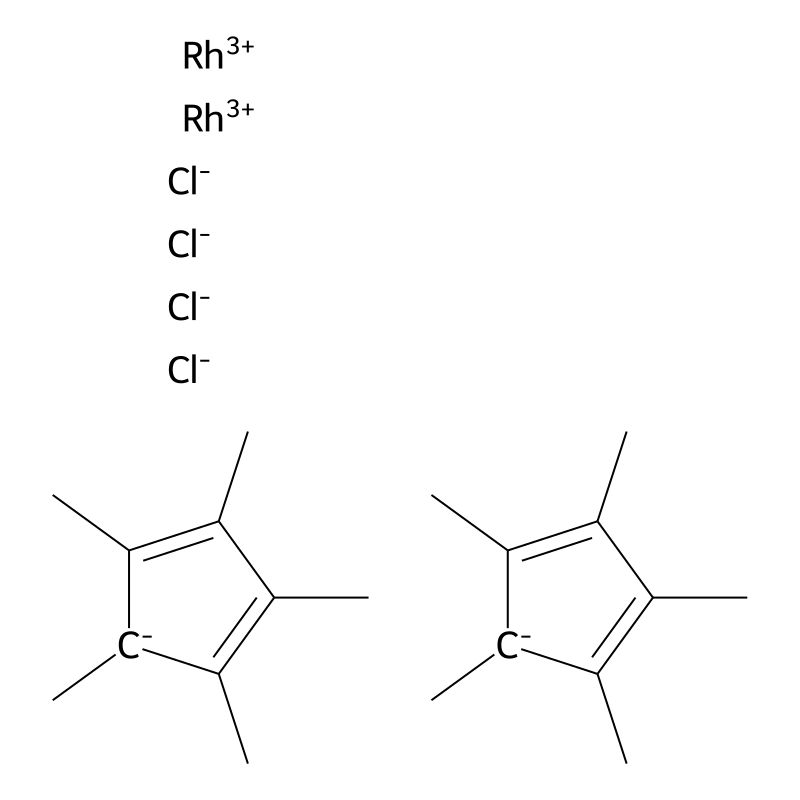Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Catalysis
Amidation reactions
Cp*RhCl2 dimer can be used to form amide bonds (-C(O)N-) between a carboxylic acid and an amine. This reaction is fundamental in the synthesis of peptides, drugs, and other nitrogen-containing molecules Source: Sigma-Aldrich product information on Pentamethylcyclopentadienylrhodium(III) chloride dimer: .
Reductive alkylation reactions
This type of reaction involves attaching an alkyl group (hydrocarbon chain) to a molecule while reducing its oxidation state. Cp*RhCl2 dimer can facilitate this process in organic synthesis Source: Thermo Scientific product information on Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer: .
Hydrogenation reactions
Cp*RhCl2 dimer can act as a catalyst in hydrogenation reactions, where a molecule gains hydrogen atoms. This is a valuable tool for creating saturated (single-bonded) carbon chains from unsaturated (double or triple-bonded) ones Source: Wikipedia article on Pentamethylcyclopentadienyl rhodium dichloride dimer: .
Chiral hydrogenation reactions
These are specialized hydrogenation reactions where the catalyst controls the formation of a chiral product (non-superimposable mirror images). Cp*RhCl2 dimer can be used in certain asymmetric hydrogenation processes Source: Sigma-Aldrich product information on Pentamethylcyclopentadienylrhodium(III) chloride dimer: .
Other Research Applications
Oxidative coupling reactions
C-H bond activation
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is an organometallic compound with the molecular formula . This compound is characterized by its dark red, air-stable, and diamagnetic solid form. It exhibits idealized C symmetry, with each rhodium center adopting a pseudo-octahedral geometry. The structure consists of two pentamethylcyclopentadienyl ligands coordinated to rhodium ions, making it a significant reagent in organometallic chemistry .
Cp*RhCl2)2 should be handled with care as it may cause irritation to the skin, eyes, and respiratory system [3]. Standard laboratory safety protocols for handling hazardous chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [3].
Data source:
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer participates in several notable reactions:
- Reductive Carbonylation: This reaction produces the rhodium(I) complex when treated with zinc in the presence of carbon monoxide.
- Labile Chloride Bonds: The -chloride bonds in the dimer are labile, allowing for the formation of various adducts of the general formula , where can be water or acetonitrile.
- Silver Ion Treatment: In polar coordinating solvents, treatment with silver ions results in the precipitation of silver(I) chloride and the formation of dications of the form .
The synthesis of dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer typically involves the following steps:
- Reactants: The reaction begins with rhodium trichloride trihydrate and pentamethylcyclopentadiene.
- Solvent: The reaction is carried out in hot methanol.
- Reaction Process:
- Precipitation: The product precipitates out from the solution upon cooling .
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is utilized in various applications:
- Catalysis: It serves as a catalyst for amidation reactions, reductive alkylation, and hydrogenation processes.
- Organometallic Chemistry: Its unique properties make it a valuable reagent for synthesizing other organometallic compounds .
- Research: It is employed in studies related to metal-ligand interactions and coordination chemistry.
Interaction studies involving dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer focus primarily on its reactivity with different ligands and solvents. The compound's ability to form adducts with various ligands underlines its versatility in coordination chemistry. Studies also investigate how changes in ligand type or solvent polarity affect its catalytic properties and stability .
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer shares similarities with other organometallic compounds, particularly those containing rhodium or iridium. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Pentamethylcyclopentadienyl iridium dichloride dimer | Similar structure but with iridium instead of rhodium | |
| Tris(pentamethylcyclopentadienyl)rhodium(iii) | Contains three cyclopentadienyl ligands | |
| Dichloro(cyclopentadienyl)rhodium(iii)dimer | Lacks methyl groups, affecting sterics and reactivity |
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is unique due to its enhanced stability and reactivity compared to simpler cyclopentadienyl complexes, making it particularly useful in catalysis .








